![molecular formula C22H23NO3 B5839759 3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5839759.png)
3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with a methoxyphenyl and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the methoxyphenyl and phenylethyl groups via Friedel-Crafts alkylation. The final step involves the carboxylation of the pyrrole ring to form the propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-methoxyphenyl)-1H-indole-2-yl]propanoic acid
- 3-[5-(4-methoxyphenyl)-1H-imidazole-2-yl]propanoic acid
Uniqueness
3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both methoxyphenyl and phenylethyl groups on the pyrrole ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-20-11-7-18(8-12-20)21-13-9-19(10-14-22(24)25)23(21)16-15-17-5-3-2-4-6-17/h2-9,11-13H,10,14-16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFISLMLXSKLUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2CCC3=CC=CC=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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